molecular formula C12H10N2S B13614648 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine

5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B13614648
M. Wt: 214.29 g/mol
InChI Key: CTZDQTIKJCENCV-UHFFFAOYSA-N
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Description

5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an ethynylphenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylphenyl group can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and an ethynylphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H10N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h1,3-6,8H,7H2,(H2,13,14)

InChI Key

CTZDQTIKJCENCV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CC2=CN=C(S2)N

Origin of Product

United States

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